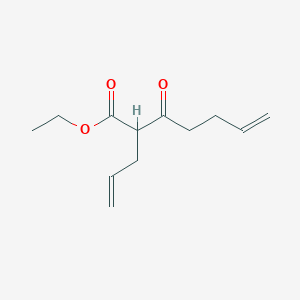
6-Heptenoic acid, 3-oxo-2-(2-propenyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Heptenoic acid, 3-oxo-2-(2-propenyl)-, ethyl ester is an organic compound with the molecular formula C11H16O3 This compound is characterized by the presence of a heptenoic acid backbone with an oxo group at the third position and a propenyl group at the second position The ethyl ester functional group is attached to the carboxylic acid, making it an ester derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Heptenoic acid, 3-oxo-2-(2-propenyl)-, ethyl ester typically involves the esterification of 6-Heptenoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:
6-Heptenoic acid+EthanolH2SO46-Heptenoic acid, 3-oxo-2-(2-propenyl)-, ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process. The reaction conditions are optimized to achieve high purity and yield of the desired ester.
Analyse Des Réactions Chimiques
Types of Reactions
6-Heptenoic acid, 3-oxo-2-(2-propenyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The propenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or amines (e.g., NH3) can be used under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
6-Heptenoic acid, 3-oxo-2-(2-propenyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Heptenoic acid, 3-oxo-2-(2-propenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of active metabolites. These metabolites can interact with cellular receptors or enzymes, modulating their activity and resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Heptenoic acid, 2-bromo-6-methyl-3-oxo-2-(2-propenyl)-, methyl ester
- 6-Heptenoic acid, 3-oxo-2-(2-propenyl)-, methyl ester
Comparison
6-Heptenoic acid, 3-oxo-2-(2-propenyl)-, ethyl ester is unique due to its specific ester functional group and the presence of both an oxo and propenyl group. Compared to similar compounds, it may exhibit different reactivity and biological activity due to these structural differences. The ethyl ester group can influence the compound’s solubility, stability, and interaction with biological systems, making it distinct from its methyl ester counterparts.
Propriétés
Numéro CAS |
193742-19-7 |
|---|---|
Formule moléculaire |
C12H18O3 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
ethyl 3-oxo-2-prop-2-enylhept-6-enoate |
InChI |
InChI=1S/C12H18O3/c1-4-7-9-11(13)10(8-5-2)12(14)15-6-3/h4-5,10H,1-2,6-9H2,3H3 |
Clé InChI |
ZWFSTLNQRMSFCE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC=C)C(=O)CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


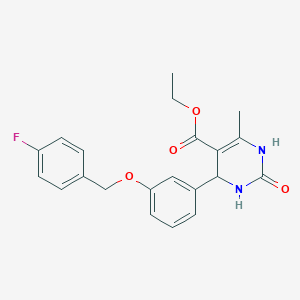


![3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11942353.png)
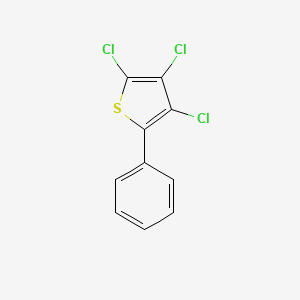
![11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one](/img/structure/B11942364.png)

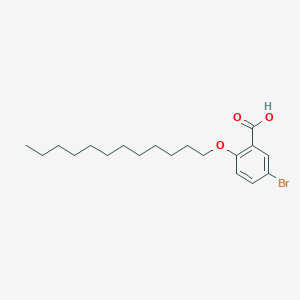
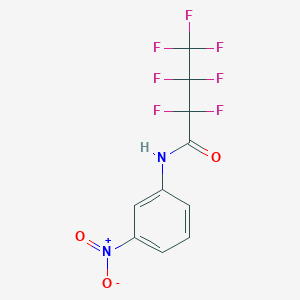
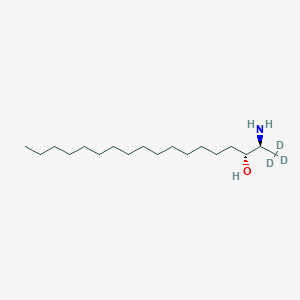
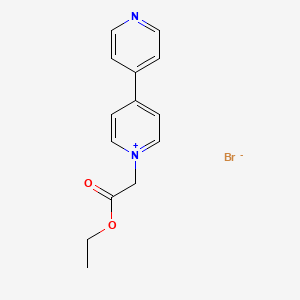


![4-[(3-chlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11942426.png)
